molecular formula C9H16N2O2 B015911 3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- CAS No. 3229-73-0

3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl-

Cat. No.: B015911
CAS No.: 3229-73-0
M. Wt: 184.24 g/mol
InChI Key: GMXOTWPDUBXCMS-UHFFFAOYSA-N
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Description

3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl-: is a nitroxide radical compound known for its high reactivity and stability. It is widely used as a spin-label in various scientific studies, particularly in the fields of chemistry and biology. The compound is characterized by its unique structure, which includes a pyrroline ring with carbamoyl and tetramethyl substituents, making it a valuable tool in electron paramagnetic resonance (EPR) spectroscopy and other applications .

Mechanism of Action

Mode of Action

The compound, also known as a nitroxide radical, is used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal . It interacts with its targets by influencing the spin states, which can result in changes in the magnetic properties of the system.

Pharmacokinetics

It is soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol , which may influence its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- typically involves the following steps:

    Starting Material: The synthesis begins with 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.

    Oxidation: The carboxamide is oxidized to form the corresponding nitroxide radical. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
  • 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide
  • 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl free radical

Uniqueness:

Properties

IUPAC Name

1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h5,13H,1-4H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXOTWPDUBXCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275748
Record name 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3229-73-0, 65594-24-3
Record name NSC152271
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl-
Reactant of Route 2
3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl-
Reactant of Route 3
3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl-
Reactant of Route 4
3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl-
Reactant of Route 5
3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl-
Reactant of Route 6
3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl-
Customer
Q & A

Q1: How does 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy interact with proteins and what information can we gain from this interaction?

A1: 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, a nitroxide spin label, can interact with proteins through non-covalent interactions. These interactions can involve the nitroxide radical associating with functional groups present in both heme and non-heme proteins. [] This interaction allows researchers to use Electron Paramagnetic Resonance (EPR) spectroscopy to study the protein's dynamics and environment. For instance, the rotational correlation time of the spin label, which can be determined from EPR spectra analysis, provides insights into the protein's molecular motion and how it is influenced by factors like pH. []

Q2: How does pH affect the interaction between 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy and proteins?

A2: The interaction between 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy and proteins is sensitive to pH changes. Electrostatic interactions and hydrogen bonding between the spin label and the protein are affected by the ionization state of amino acid residues, which is dependent on pH. [] This influence of pH on the interaction is reflected in the rotational correlation time of the spin label, providing valuable information about the protein's dynamic behavior under different pH conditions. []

Q3: Can 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy be used to study the location of molecules within micelles?

A3: Yes, 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy has been used as a quencher in fluorescence quenching studies to investigate the location of fluorescent probes within sodium dodecyl sulfate micelles. [] By analyzing the quenching efficiency, researchers can determine the partition coefficient of the quencher and gain insights into the relative location of the fluorescent probes within the micellar structure. []

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